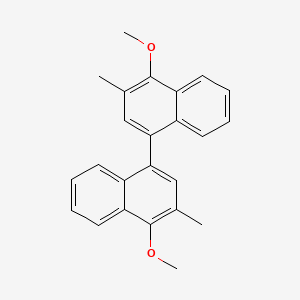

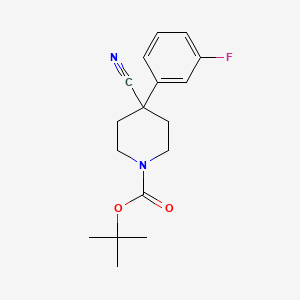

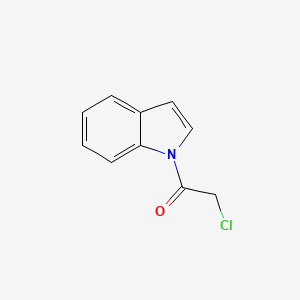

![molecular formula C5H5N5S B3054871 [1,3]噻唑并[5,4-d]嘧啶-2,7-二胺 CAS No. 6223-69-4](/img/structure/B3054871.png)

[1,3]噻唑并[5,4-d]嘧啶-2,7-二胺

描述

“[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” is a type of heterocyclic compound . It has been studied for its potential pharmacological properties .

Synthesis Analysis

The synthesis of “[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Molecular Structure Analysis

The molecular structure of “[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” is characterized by the presence of a thiazolo[5,4-d]pyrimidine core . The X-ray diffraction data analysis can provide more detailed structural information .科学研究应用

噻唑并[4,5-d]嘧啶作为药物发现中的特权支架

噻唑并[4,5-d]嘧啶因其与嘌呤的结构相似性而受到认可,使其在药物化学中具有重要意义。由于其广泛的药理活性,它们已被开发为治疗剂,包括作为免疫调节剂、抗病毒剂、抗癌剂和抗炎剂 (Kuppast & Fahmy, 2016)。

噻唑并[5,4-d]嘧啶的合成

报道了一种使用可回收催化剂合成噻唑并[5,4-d]嘧啶的高效方法。这些化合物对多种癌细胞系表现出显着的抗增殖活性,包括肺癌、表皮癌和胶质母细胞瘤细胞,其中一些在特定细胞系中诱导细胞凋亡 (Singh et al., 2013)。

噻唑并[4,5-d]嘧啶作为 TRPV1 拮抗剂

一系列 2,7-二氨基-噻唑并[5,4-d]嘧啶被识别和合成,作为 TRPV1 拮抗剂,显示出在逆转大鼠热觉过敏中的口服生物利用度和功效 (Lebsack et al., 2009)。

抗菌和抗真菌活性

噻唑并[5,4-d]嘧啶衍生物已显示出有希望的抗菌活性。其中一些化合物在抑制各种真菌菌株方面比标准参考药物更有效 (Sayed et al., 2006)。

抗癌活性

合成了噻唑并[5,4-d]嘧啶的新衍生物,并对其抗癌活性进行了评估。几种化合物对各种人类癌细胞系表现出有效的抗增殖作用,其中一种化合物表现出选择性和低毒性,使其成为靶向癌症治疗的候选药物 (Becan et al., 2022)。

未来方向

The future research directions for “[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” could involve further exploration of its pharmacological properties, particularly its potential as a therapeutic agent . Additionally, the development of novel synthesis methods and the study of its reactivity and interactions with various biological targets could be areas of interest .

作用机制

Target of Action

The primary targets of [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine are the human Adenosine A1 and A2A receptors . These receptors are G protein-coupled receptors that play crucial roles in many physiological processes, including cardiovascular, immune, and neurological functions .

Mode of Action

[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine interacts with its targets, the Adenosine A1 and A2A receptors, as an antagonist or inverse agonist . This means it binds to these receptors and reduces their activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

Upon binding to the Adenosine A1 and A2A receptors, [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine influences several biochemical pathways. The A1 and A3 receptors are principally coupled to Gi/o proteins, inducing an inhibitory effect on adenylyl cyclase and reducing cAMP production. In contrast, the A2A and A2B receptors stimulate the production of cAMP via Gs proteins .

Pharmacokinetics

Bioinformatics prediction using the web tool swissadme revealed that certain derivatives of this compound possess good drug-likeness profiles , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine’s action are primarily related to its antagonistic or inverse agonistic effects on the Adenosine A1 and A2A receptors. This can lead to changes in cellular signaling and function, potentially influencing various physiological processes .

属性

IUPAC Name |

[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H2,7,10)(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIVXCDZRALGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)SC(=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293516 | |

| Record name | [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6223-69-4 | |

| Record name | NSC90337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

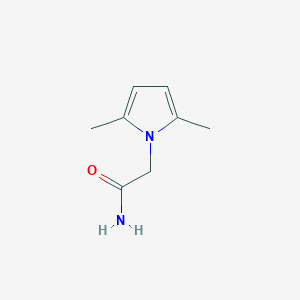

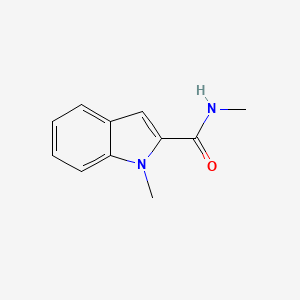

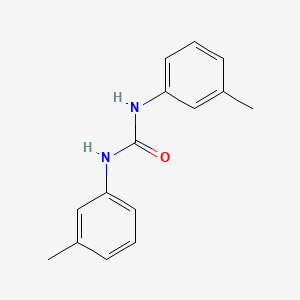

![Pyrazolo[1,5-a]pyrimidin-7-amine, 3-bromo-2,5-dimethyl-N,N-dipropyl-](/img/structure/B3054795.png)

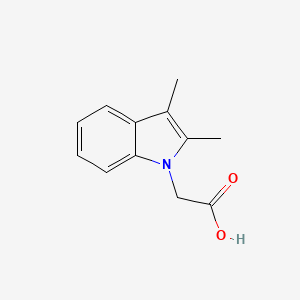

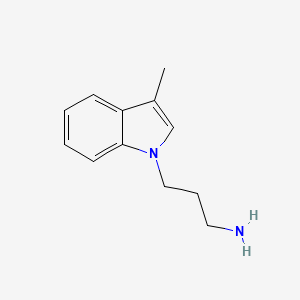

![1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene](/img/structure/B3054803.png)

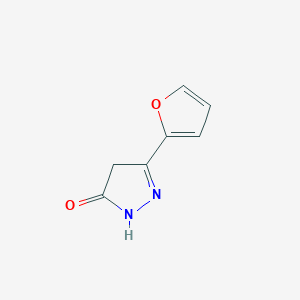

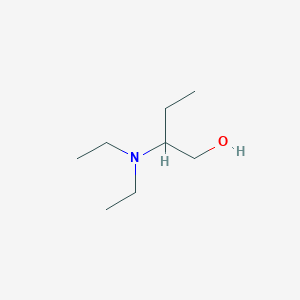

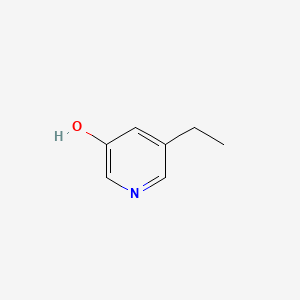

![3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol](/img/structure/B3054810.png)